2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(diethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10;/h5-8,12H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZCFEMTXDPDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-67-0 | |
| Record name | Benzeneacetonitrile, 4-chloro-α-(diethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Route
The primary synthetic route for preparing this compound involves the nucleophilic substitution reaction between 4-chlorobenzyl cyanide and diethylamine. This reaction typically proceeds under controlled conditions with a suitable solvent and may require acidification to isolate the hydrochloride salt.
$$
\text{4-chlorobenzyl cyanide} + \text{diethylamine} \xrightarrow[\text{solvent}]{\text{catalyst/heat}} \text{2-(4-chlorophenyl)-2-(diethylamino)acetonitrile} \xrightarrow{\text{HCl}} \text{hydrochloride salt}
$$
Detailed Reaction Conditions
-
- 4-Chlorobenzyl cyanide
- Diethylamine (excess or stoichiometric depending on scale)
-
- Ethanol or methanol are commonly used due to their ability to dissolve both reactants and facilitate the reaction.
-
- The reaction may proceed without a catalyst; however, mild acid catalysts or bases can be used to optimize reaction rates.
- Acidification with hydrochloric acid is performed post-reaction to precipitate or crystallize the hydrochloride salt.
-
- Reaction temperatures range from ambient (25°C) to reflux conditions (~60-80°C) depending on solvent and scale.
- Reaction times vary from several hours to overnight to ensure complete conversion.
Industrial Scale Considerations
Batch Reaction:
Large-scale synthesis is typically conducted in batch reactors with controlled stirring and temperature regulation to maintain consistent quality.-
- Recrystallization from suitable solvents (e.g., ethanol/water mixtures) is employed to enhance purity.
- Chromatographic techniques may be used for further purification if necessary.
-
- Reaction parameters such as molar ratios, solvent choice, and temperature are optimized to maximize yield and minimize by-products.
Alternative Synthetic Approaches
While the primary method involves direct amination of 4-chlorobenzyl cyanide, alternative synthetic strategies may include:
Use of Protected Intermediates:
Protecting groups on the amine or nitrile moieties to control reactivity during multi-step synthesis.Hydrolysis and Subsequent Functionalization:
Hydrolysis of nitrile to amide or acid followed by amination, though less direct and more complex.Related Patent Processes:
Patents describe preparation of related chlorophenyl derivatives via phosphonate intermediates and subsequent reactions, which may be adapted for this compound’s synthesis.
Data Table: Summary of Preparation Parameters
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting Materials | 4-Chlorobenzyl cyanide, diethylamine | High purity recommended |
| Solvent | Ethanol or Methanol | Facilitates nucleophilic substitution |
| Catalyst | None or mild acid/base | Optional, depending on conditions |
| Temperature | 25°C to reflux (~60-80°C) | Adjusted to optimize reaction rate |
| Reaction Time | 4 to 24 hours | Ensures complete conversion |
| Work-up | Acidification with HCl to form hydrochloride salt | Precipitates product for isolation |
| Purification | Recrystallization or chromatography | To achieve high purity |
| Yield | Typically high (>70%) | Depends on scale and optimization |
Research Findings and Analysis
Reaction Mechanism Insights
- The reaction proceeds via nucleophilic attack of the diethylamine nitrogen on the electrophilic carbon of the 4-chlorobenzyl cyanide’s nitrile group, forming the substituted acetonitrile.
- Acidification stabilizes the tertiary amine as its hydrochloride salt, improving isolation and storage stability.
Reaction Optimization
- Solvent polarity significantly affects reaction rate and yield; protic solvents like ethanol promote better solubility and reaction kinetics.
- Excess diethylamine can drive the reaction to completion but requires removal during purification.
- Temperature control is crucial to prevent side reactions such as hydrolysis or polymerization of nitrile groups.
Purity and Characterization
- Purity is confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
- The hydrochloride salt form enhances crystallinity and stability, facilitating handling and formulation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used and the specific reaction conditions.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across various scientific domains:
1. Organic Chemistry:
- Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities .
2. Biological Studies:
- Enzyme Interactions: Research indicates that this compound may interact with various enzymes, influencing biochemical pathways. Its potential for enzyme inhibition is being explored, particularly in relation to metabolic pathways .
- Cell Culture Studies: Preliminary studies have shown that it exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). These findings suggest its potential use in cancer therapeutics .
3. Medicinal Chemistry:
- Therapeutic Potential: Investigations are ongoing into its pharmacological properties, with a focus on its possible applications as a precursor for pharmaceutical compounds. The compound’s unique structure may confer specific biological activities that could be harnessed for therapeutic purposes .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential therapeutic applications of 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride:
- Cytotoxicity Against Cancer Cells: In vitro studies demonstrated that this compound has selective cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it showed significant activity against MCF-7 cells with an IC50 value indicative of effective inhibition .
- Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it may inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids . Such inhibition could lead to new insights into metabolic regulation and therapeutic interventions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Aromatic Ring
a. 2-(Diethylamino)-2-(p-tolyl)acetonitrile Hydrochloride
- Structural Difference : The 4-chlorophenyl group is replaced with a 4-methylphenyl (p-tolyl) group.
- Impact : The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing chloro substituent. This alters reactivity in electrophilic substitution and may reduce binding affinity to targets requiring halogen interactions (e.g., receptor hydrophobic pockets) .
- Synthesis: Both compounds likely share similar synthetic routes, such as nucleophilic substitution of chloro or methyl precursors with diethylaminoethyl chloride hydrochloride .
b. 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride
- Structural Difference: The 4-methoxyphenyl group and phenethylamino substituent replace the 4-chlorophenyl and diethylamino groups.
- The phenethylamino group introduces a larger hydrophobic moiety, which could enhance CNS penetration but reduce aqueous solubility compared to diethylamino .
Modifications to the Amino Group
a. 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride
- Structural Difference: A dimethylamino group replaces diethylamino, and the acetonitrile is extended to a butyronitrile chain.
- The longer butyronitrile chain enhances lipophilicity, favoring membrane permeability but possibly slowing renal clearance .
Heterocyclic Analog: 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
- Structural Difference : Incorporation of a thiazole ring adjacent to the 4-chlorophenyl group.
- Impact: The thiazole ring introduces aromatic heterocyclic character, improving metabolic stability and enabling π-π stacking interactions. However, the absence of the diethylamino group limits its basicity and ionic solubility .
Physicochemical and Pharmacokinetic Trends
- Hydrogen Bonding: The acetamide derivative (2-(4-Chlorophenyl)acetamide, ) forms N–H⋯O bonds in crystals, enhancing solid-state stability. In contrast, the target compound’s nitrile group lacks hydrogen-bond donors, reducing crystalline cohesion but improving synthetic flexibility .
Biological Activity
2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group attached to a diethylamino acetonitrile backbone. Its chemical formula is CHClN, with a molecular weight of approximately 232.72 g/mol. The presence of the chlorophenyl group is significant as it often enhances biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest its effectiveness in inhibiting certain cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets, potentially modulating enzyme activities or receptor interactions.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various compounds, including this compound, reported the following Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 30 |
These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes the IC values observed in various cancer types:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings suggest that the compound may act as a potential anticancer agent, particularly against breast and cervical cancer cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways related to cancer progression.
- Receptor Binding : It could interact with cellular receptors, altering downstream signaling cascades that promote cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized analogs of the compound highlighted its superior activity against multidrug-resistant strains of Staphylococcus aureus compared to traditional antibiotics .
- Anticancer Screening : In a controlled study using MCF-7 cells, treatment with varying concentrations of the compound resulted in significant apoptosis induction, as evidenced by flow cytometry analysis .
Q & A
Q. What are the recommended methods for synthesizing 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a multi-step protocol (similar to AZD8931 synthesis) could start with 4-chlorobenzonitrile derivatives and diethylamine under controlled acidic/basic conditions . Yield optimization requires adjusting reaction parameters:
- Catalysts: Use phase-transfer catalysts or Lewis acids to enhance reactivity.
- Temperature: Maintain 60–80°C to balance kinetics and side-product formation.
- Purification: Employ column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
Monitoring intermediates via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of nitrile to diethylamine) can improve yields to >70% .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Confirm the presence of the diethylamino group (δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for NCH2) and aromatic protons (δ 7.3–7.6 ppm for 4-chlorophenyl) .
- X-ray Crystallography: Resolve the twisted conformation of the acetonitrile group relative to the aromatic ring (dihedral angles ~80–85°) to validate stereochemistry .
- HPLC-MS: Use C18 columns with acetonitrile/water (0.1% formic acid) gradients to assess purity (>98%) and detect hydrolyzed byproducts (e.g., acetamide derivatives) .
Q. What are the key physicochemical properties (e.g., solubility, stability) that must be considered during experimental design?
Methodological Answer:
- Solubility: The hydrochloride salt is sparingly soluble in water (0.5–1.2 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for in vitro studies .
- Stability: Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which can hydrolyze the nitrile group to amides .
- Thermal Stability: DSC analysis shows decomposition above 250°C, indicating suitability for high-temperature reactions only under inert atmospheres .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or environmental behavior of this compound?
Methodological Answer:
- DFT Calculations: Model the electron-withdrawing effect of the 4-chlorophenyl group on the nitrile’s electrophilicity to predict nucleophilic attack sites .
- Environmental Fate Modeling: Use QSAR models to estimate logP (predicted ~2.3) and biodegradation half-life (>60 days), suggesting persistence in aquatic systems .
- Molecular Dynamics: Simulate interactions with biological targets (e.g., enzymes) to guide drug design or toxicity studies .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar compounds?
Methodological Answer:
- Hyphenated Techniques: LC-NMR/MS can differentiate between positional isomers (e.g., 2- vs. 3-chlorophenyl derivatives) by correlating retention times with fragmentation patterns .
- Isotopic Labeling: Use ¹³C-labeled acetonitrile groups to track hydrolysis pathways and validate NMR assignments .
- Crystallographic Refinement: Compare experimental XRD data with simulated powder patterns to resolve ambiguities in hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Abiotic Degradation: Conduct hydrolysis studies at varying pH (3–10) and temperatures (20–50°C) to identify stable intermediates (e.g., acetamide derivatives) .
- Biotic Degradation: Use soil/water microcosms with LC-MS/MS to quantify microbial degradation rates and metabolite formation (e.g., chlorophenols) .
- Ecotoxicology: Perform acute toxicity assays (e.g., Daphnia magna LC50) to evaluate ecological risks, prioritizing studies on bioaccumulation potential .
Q. How can researchers design experiments to study the compound’s interaction with biological targets?
Methodological Answer:
- Receptor Binding Assays: Use fluorescence polarization or SPR to measure binding affinity to neuronal receptors (e.g., serotonin transporters) .
- Enzyme Inhibition Studies: Optimize reaction buffers (pH 7.4, 37°C) and substrate concentrations to assess inhibitory effects on cytochrome P450 isoforms .
- Cellular Uptake: Employ radiolabeled analogs (³H or ¹⁴C) with autoradiography to quantify intracellular accumulation in cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
